molecular formula C12H6Cl3NO2 B6392403 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid CAS No. 1261960-19-3

2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid

Cat. No.: B6392403
CAS No.: 1261960-19-3
M. Wt: 302.5 g/mol
InChI Key: MEZHSNAIUGWADC-UHFFFAOYSA-N
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Description

Significance of Nicotinic Acid Derivatives in Medicinal and Agrochemical Research

The exploration of nicotinic acid derivatives has yielded a rich harvest of bioactive molecules, demonstrating the profound impact of this chemical class in various scientific domains.

In Medicinal Chemistry , nicotinic acid derivatives have been extensively investigated for their therapeutic properties. A notable area of research is their potent anti-inflammatory and analgesic activities. Studies have shown that certain 2-substituted phenyl derivatives of nicotinic acid exhibit significant anti-inflammatory effects, with some compounds demonstrating efficacy comparable to established drugs like mefenamic acid. jst.go.jpnih.gov These derivatives often work by modulating the levels of inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-6. jst.go.jpnih.gov Furthermore, the antimicrobial potential of nicotinic acid derivatives is an active area of investigation. Various synthesized analogues have shown promising antibacterial and antifungal activities, offering potential new avenues for combating infectious diseases. medcraveonline.commdpi.com For instance, specific derivatives have been found to be effective against pathogenic fungi like Candida albicans. medcraveonline.com

In Agrochemical Research , nicotinic acid derivatives have emerged as a crucial class of compounds for crop protection. The pyridine (B92270) ring is a key structural motif in many commercially successful pesticides. lookchem.comusda.gov Research has led to the development of nicotinic acid-based herbicides that are effective against a range of weeds while being safe for valuable crops. google.com For example, certain N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have demonstrated excellent herbicidal activity against weeds like bentgrass and duckweed. lookchem.comusda.govnih.govresearchgate.net The fungicidal properties of these derivatives are also well-documented, with some compounds showing high efficacy against plant pathogens. iric.ca

The diverse biological activities of nicotinic acid derivatives are summarized in the table below:

Research AreaBiological ActivityExamples of Investigated Derivatives
Medicinal ChemistryAnti-inflammatory & Analgesic2-Substituted phenyl derivatives of nicotinic acid
Antibacterial & AntifungalNicotinic acid hydrazides, various substituted analogues
Agrochemical ResearchHerbicidalN-(arylmethoxy)-2-chloronicotinamides, pyrimidine (B1678525) and triazine derivatives
FungicidalHalogenated nicotinamide (B372718) derivatives

Structural Characteristics and Chemical Classifications of Halogenated Pyridine Carboxylic Acids

2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid belongs to the chemical class of halogenated pyridine carboxylic acids. This classification is defined by two key structural features: the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, and a carboxylic acid group attached to this ring. The "halogenated" descriptor indicates the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) as substituents on the pyridine or associated aryl rings.

The presence and position of halogen atoms on the nicotinic acid scaffold have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. Halogens can influence:

Lipophilicity: The introduction of halogen atoms generally increases the lipophilicity of a molecule, which can affect its ability to cross biological membranes.

Electronic Effects: Halogens are electronegative and can alter the electron distribution within the aromatic rings, influencing how the molecule interacts with biological targets.

Steric Profile: The size of the halogen atom can introduce steric hindrance, affecting the molecule's conformation and its fit into the active site of an enzyme or receptor.

The general structure of a halogenated pyridine carboxylic acid can be represented as follows, where X can be a halogen and R can be various substituents, including other halogenated aryl groups.

The chemical classification of these compounds is based on the nature and position of the substituents on the pyridine ring. For instance, 2-chloronicotinic acid serves as a common precursor for the synthesis of more complex derivatives.

Rationale for Academic Investigation of this compound and its Analogues

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the broader context of research on related compounds. The synthesis and evaluation of analogues with varying substitution patterns is a cornerstone of medicinal and agrochemical discovery.

The primary motivation for investigating a molecule like this compound stems from the established bioactivity of its constituent parts: the 2-chloronicotinic acid core and the dichlorophenyl substituent. The academic interest in this and similar compounds is driven by several key factors:

Exploring Structure-Activity Relationships (SAR): The systematic synthesis of analogues with different halogenation patterns and aryl substitutions allows researchers to understand how specific structural modifications influence biological activity. The presence of three chlorine atoms in this compound, distributed across both the pyridine and phenyl rings, presents a unique combination that could lead to novel or enhanced properties compared to less substituted analogues.

Development of Novel Herbicides and Fungicides: Given that many nicotinic acid derivatives exhibit potent herbicidal and fungicidal activity, the investigation of novel polychlorinated derivatives like the subject compound is a logical step in the search for new and more effective agrochemicals. lookchem.comusda.govgoogle.comnih.govresearchgate.net The specific substitution pattern may offer improved efficacy, selectivity, or a different spectrum of activity against various weeds and fungal pathogens.

Search for New Therapeutic Agents: The known anti-inflammatory and analgesic properties of 2-arylnicotinic acids provide a strong impetus for synthesizing and testing new variations. jst.go.jpnih.gov The dichlorophenyl group in this compound could potentially enhance these activities or introduce new therapeutic possibilities.

Intermediate for Further Synthesis: This compound can also serve as a valuable intermediate for the synthesis of even more complex molecules. The reactive sites on the molecule, such as the carboxylic acid group and the chloro-substituent on the pyridine ring, can be further modified to create a diverse library of compounds for biological screening.

The following table outlines the key structural features of this compound and their potential contributions to its scientific interest.

Structural FeaturePotential Significance
2-Chloro-nicotinic acid coreEstablished scaffold for bioactive compounds
5-(2,5-dichlorophenyl) groupIntroduces significant steric and electronic changes
PolychlorinationMay enhance lipophilicity and biological activity

In essence, the academic investigation of this compound and its analogues is driven by the potential to discover new molecules with valuable applications in medicine and agriculture, building upon the rich chemical and biological landscape of nicotinic acid derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(2,5-dichlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO2/c13-7-1-2-10(14)8(4-7)6-3-9(12(17)18)11(15)16-5-6/h1-5H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZHSNAIUGWADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=C(N=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688020
Record name 2-Chloro-5-(2,5-dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-19-3
Record name 2-Chloro-5-(2,5-dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 2 Chloro 5 2,5 Dichlorophenyl Nicotinic Acid Analogues

Impact of Halogen Atom Positions and Number on Molecular Activity

The presence, number, and position of halogen atoms on the phenyl ring of nicotinic acid analogues significantly influence their biological activity. Studies on related structures, such as N-(arylmethoxy)-2-chloronicotinamides, have demonstrated the importance of the halogen substitution pattern for herbicidal activity.

For instance, research into a series of N-(arylmethoxy)-2-chloronicotinamides revealed that the degree and location of chlorine substitution on the benzyl (B1604629) ring were critical for herbicidal efficacy. While a single chlorine atom at the 2-, 3-, or 4-position resulted in moderate to good activity, the introduction of a second chlorine atom often enhanced it. The compound with a 3,4-dichloro substitution pattern on the benzyl ring, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, exhibited excellent herbicidal activity against certain weeds. nih.gov This suggests that for analogues of 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid, both the number of chlorine atoms and their specific placement are crucial determinants of potency.

Similarly, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, another class of herbicides, the position of halogen substituents on the phenyl ring was directly related to their inhibitory activity on root growth. Compounds with halogen substitutions (F, Br, Cl) at the 2- and 4-positions of the phenyl ring generally showed superior activity compared to those with substitutions at the 3-position. mdpi.com This highlights a common principle in SAR: the spatial arrangement of electron-withdrawing groups like halogens dictates the interaction with the biological target.

Table 1: Impact of Halogen Substitution on Herbicidal Activity of N-(arylmethoxy)-2-chloronicotinamide Analogues

Role of Phenyl Ring Substitution Patterns (e.g., di-chloro vs. other substituents)

While di-chloro substitution is a key feature of the parent compound, exploring other substituents on the phenyl ring is essential for a comprehensive SAR understanding. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—plays a pivotal role in modulating biological activity.

In the study of N-(arylmethoxy)-2-chloronicotinamides, replacing chlorine atoms with other groups led to varied herbicidal outcomes. For example, introducing a methyl group (an electron-donating group) at the 4-position resulted in good activity, whereas a methoxy (B1213986) group (also electron-donating) at the same position led to a decrease in activity. Conversely, strong electron-withdrawing groups like trifluoromethyl (CF₃) at the 3- or 4-position maintained good herbicidal activity. nih.gov

Further research on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids showed that both strong electron-withdrawing groups (like nitro) and strong electron-donating groups (like hydroxyl and amino) on the phenyl ring tended to decrease inhibitory activity. mdpi.com This indicates that an optimal electronic balance on the phenyl ring is necessary for potent activity.

In the context of anti-inflammatory agents, studies on 2-substituted phenyl derivatives of nicotinic acid have shown that a 2-bromophenyl substituent can confer significant analgesic and anti-inflammatory properties. semanticscholar.org This suggests that for certain biological targets, a specific halogen at a specific position is more favorable than others or even a di-chloro pattern.

Table 2: Influence of Phenyl Ring Substituents on Herbicidal Activity of 2-Picolinic Acid Analogues

Conformational Flexibility and Steric Effects on Biological Interactions

The three-dimensional shape and flexibility of a molecule are paramount for its interaction with a biological target. Conformational flexibility allows a molecule to adopt the optimal orientation for binding, while steric effects, which arise from the size and bulk of substituents, can either enhance or hinder this interaction.

The introduction of bulky substituents on the phenyl ring can restrict the molecule's rotational freedom. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents the molecule from fitting into the receptor's binding pocket. For example, the introduction of bulky tert-butyl groups into some molecular systems has been shown to prevent the formation of multiple parallel junctions, favoring single-molecule interactions by reducing the local density. nih.gov This principle can be applied to receptor binding, where excessively bulky groups on the dichlorophenyl ring of the nicotinic acid analogue might sterically clash with amino acid residues at the binding site.

Correlations between Substituent Electronic Properties and Observed Activities

The electronic properties of substituents, characterized by their ability to withdraw or donate electron density, fundamentally affect a molecule's reactivity and its ability to form non-covalent interactions such as hydrogen bonds and halogen bonds. These interactions are often the basis of a ligand's affinity for its receptor.

A clear correlation exists between the electronic nature of the substituents on the phenyl ring and the biological activity of nicotinic acid analogues. As observed in herbicidal picolinic acid derivatives, the presence of strong electron-withdrawing groups like nitro or carboxyl groups on the phenyl ring was found to be detrimental to activity. mdpi.com This suggests that an excessive reduction of electron density on the phenyl ring is unfavorable for the interaction with the target protein.

Table 3: Correlation of Substituent Electronic Properties with Herbicidal Activity

Molecular and Biochemical Mechanisms of Action

Identification and Characterization of Putative Biological Targets

The characterization of biological targets for 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid has been approached through investigations into its potential for enzyme inhibition and receptor binding, primarily informed by research on structurally related compounds.

Enzyme Inhibition Studies (e.g., cyclooxygenases, kinases)

Direct experimental studies detailing the inhibitory activity of this compound against specific enzymes such as cyclooxygenases (COX) or various kinases are not extensively available in the current scientific literature. While the nicotinic acid scaffold is a component of various enzyme inhibitors, specific data on the inhibitory profile and potency of this particular substituted molecule remains an area for further investigation. Research into related dichlorophenyl-containing compounds has shown activity against enzymes like Src kinase, but a direct link to this compound has not been established. nih.gov

Receptor Binding Profiling (e.g., LFA-1 antagonists)

The structural framework of this compound suggests its potential as an antagonist for the Leukocyte Function-Associated Antigen-1 (LFA-1) receptor. LFA-1, an integrin found on all leukocytes, plays a critical role in cell adhesion and immune responses through its interaction with Intercellular Adhesion Molecules (ICAMs). nih.gov

Structure-activity relationship (SAR) studies have led to the development of potent, small-molecule LFA-1 antagonists. Notably, a series of highly potent spirocyclic hydantoin (B18101) antagonists of LFA-1 incorporated both dichlorophenyl and nicotinic acid moieties into their design. nih.gov This suggests that the 2,5-dichlorophenyl group and the nicotinic acid carboxylate function are key pharmacophoric features for binding to LFA-1. The interaction between LFA-1 and ICAM-1 is a validated therapeutic target for inflammatory conditions, such as dry eye disease, making antagonists of this pathway clinically relevant. nih.gov While direct binding affinity data for this compound is not specified, its structure aligns with the foundational elements of known LFA-1 antagonists.

Investigation of Cellular Pathway Modulation

Research into the parent compound, nicotinic acid (niacin), provides a basis for understanding the potential effects of its derivatives on key cellular signaling pathways involved in inflammation and proliferation.

Effects on Inflammatory Signaling Pathways (e.g., NF-kB, IL-6 production)

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a central mediator of inflammation. Studies have demonstrated that nicotinic acid can exert anti-inflammatory effects by modulating this pathway. nih.gov In various in vivo and in vitro models, niacin has been shown to downregulate NF-κB signaling. nih.gov This inhibition can lead to a subsequent reduction in the production and secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.govnih.govresearchgate.net

Given that this compound is a derivative of nicotinic acid, it is hypothesized that it may share these anti-inflammatory properties. The modulation of the NF-κB/IL-6 axis represents a plausible mechanism of action, although direct experimental evidence for this specific compound is needed for confirmation.

Table 1: Reported Effects of Niacin (Parent Compound) on Inflammatory Markers

Inflammatory Marker Effect of Niacin Treatment Study Model
NF-κB p65 Suppression of protein expression In vivo (guinea pigs), In vitro (oxLDL-stimulated HUVECs and THP-1 macrophages) nih.gov
IL-6 Decreased secretion/production In vivo (LPS-injected mice), In vitro (oxLDL-stimulated HUVECs and THP-1 macrophages) nih.govnih.gov
TNF-α Decreased secretion/production In vivo (LPS-injected mice), In vitro (oxLDL-stimulated HUVECs and THP-1 macrophages) nih.govnih.gov
C-Reactive Protein (CRP) Significant reduction in levels Meta-analysis of human interventional studies nih.gov

Anti-proliferative Mechanisms in Research Cell Lines

Currently, there is a lack of published research data detailing the anti-proliferative activity of this compound. Studies investigating its effects on various research cell lines to determine potential anti-proliferative mechanisms or to establish half-maximal inhibitory concentration (IC50) values have not been identified in the reviewed literature.

Molecular Interaction Analysis (e.g., DNA methyltransferase 1 interaction)

An examination of the scientific literature reveals no specific studies on the molecular interaction between this compound and DNA methyltransferase 1 (DNMT1). DNMTs are crucial enzymes in epigenetic regulation, and their inhibition is an area of interest in therapeutic research. nih.gov However, molecular docking or other biophysical analyses to assess the binding and potential inhibition of DNMT1 by this specific compound have not been reported.

Computational Chemistry and Molecular Modeling of 2 Chloro 5 2,5 Dichlorophenyl Nicotinic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies for electronic structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. DFT studies can elucidate the electron distribution, molecular geometry, and chemical reactivity of 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid.

Research on simpler analogs like 2-chloro and 6-chloronicotinic acid has utilized DFT to explore their electronic structure. dergipark.org.tr Such analyses typically involve optimizing the molecular geometry to find its lowest energy conformation and then calculating key electronic descriptors. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show negative potential around the carboxylic acid oxygens and the nitrogen atom of the pyridine (B92270) ring, indicating sites prone to electrophilic attack or hydrogen bonding. jocpr.com

Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the electron distribution and identifying reactive sites.

These quantum mechanical descriptors are invaluable for predicting how the molecule might interact with biological macromolecules.

Table 1: Illustrative DFT-Calculated Properties for this compound Note: These are hypothetical values based on typical findings for similar structures.

ParameterCalculated ValueSignificance
EHOMO-6.8 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-2.1 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Dipole Moment3.5 DebyeMeasures the overall polarity of the molecule, influencing solubility and binding interactions.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. researchgate.net This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. For this compound, docking simulations could screen its binding affinity against a library of known protein targets, such as kinases, cyclooxygenases, or other enzymes relevant to disease. nih.govnih.gov

The docking process involves:

Generating a 3D conformation of the ligand (this compound).

Defining the binding pocket of the target protein.

Using a scoring function to evaluate numerous possible binding poses of the ligand within the pocket, predicting the most stable complex.

The output provides a binding affinity score (e.g., in kcal/mol) and visualizes the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues. Studies on other novel nicotinic acid derivatives have successfully used docking to suggest mechanisms of action, for example, by showing strong binding to enzymes like dihydrofolate reductase or tyrosyl-tRNA synthetase. mdpi.commdpi.comnih.gov

Table 2: Example Molecular Docking Results for this compound against a Hypothetical Kinase Target

ParameterResultInterpretation
Binding Affinity (kcal/mol)-8.9A lower negative value indicates a stronger, more favorable binding interaction.
Hydrogen BondsASP-145, LYS-72The carboxylic acid group forms H-bonds with key active site residues.
Hydrophobic InteractionsLEU-25, VAL-80, PHE-144The dichlorophenyl ring interacts with nonpolar residues in the binding pocket.
Pi-Pi StackingPHE-144The pyridine ring stacks with the aromatic ring of a phenylalanine residue.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structures of a series of compounds with their biological activities. A QSAR model for analogs of this compound would require a dataset of structurally similar compounds with experimentally measured activities (e.g., IC₅₀ values).

The development of a QSAR model involves calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties:

Topological Descriptors: Describe atomic connectivity and molecular shape.

Electronic Descriptors: Include properties derived from quantum calculations, such as atomic charges and HOMO/LUMO energies.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures lipophilicity.

Steric Descriptors: Like molar refractivity or volume, which describe the size and bulk of the molecule.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that links these descriptors to the biological activity. QSAR studies on nicotinamide (B372718) analogs and other nicotinic derivatives have successfully created models to predict inhibitory activity against targets like Bruton's tyrosine kinase (Btk) or affinity for nicotinic receptors. researchgate.netresearchgate.netacs.orgnih.gov Such models are powerful tools for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent compounds.

Table 3: Key Molecular Descriptors for QSAR Analysis

Descriptor ClassExample DescriptorProperty Measured
HydrophobiclogPLipophilicity; influences membrane permeability.
ElectronicDipole MomentMolecular polarity.
StericMolar Refractivity (MR)Molecular volume and polarizability.
TopologicalWiener IndexMolecular branching and compactness.
Hydrogen BondingH-Bond Acceptors/DonorsPotential for forming hydrogen bonds.

Theoretical Prediction of Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its success. In silico tools can predict these properties based on molecular structure, allowing for the early identification of compounds with poor drug-like characteristics. researchgate.netopenagrar.de Studies on nicotinic acid hybrids have demonstrated the utility of these predictive models. nih.govresearchgate.net

For this compound, computational software can predict several key pharmacokinetic parameters:

Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

Polar Surface Area (PSA): Correlates with drug transport and permeability across biological membranes.

Aqueous Solubility (logS): A crucial factor for absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound is likely to enter the central nervous system.

These predictions help prioritize compounds for further development by filtering out those with unfavorable pharmacokinetic profiles.

Table 4: Predicted Pharmacokinetic Properties for this compound Note: Values are illustrative and typically generated using predictive software like ADMETlab 2.0 or SwissADME.

PropertyPredicted ValueGuideline / Interpretation
Molecular Weight302.54 g/mol< 500 (Lipinski's Rule)
logP4.1< 5 (Lipinski's Rule)
H-Bond Donors1≤ 5 (Lipinski's Rule)
H-Bond Acceptors3≤ 10 (Lipinski's Rule)
Topological Polar Surface Area (TPSA)50.1 ŲGenerally < 140 Ų for good cell permeability.
BBB PermeantYesIndicates potential for CNS activity.

Pharmacophore Generation and Virtual Screening Methodologies

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a ligand to interact with a specific biological target. The "nicotinic pharmacophore," for instance, classically includes a cationic center and a hydrogen bond acceptor. pnas.orgresearchgate.net

Based on the structure of this compound, a ligand-based pharmacophore model can be generated. This model would highlight the spatial arrangement of its essential features:

An aromatic ring (the pyridine).

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor/acceptor group (the carboxylic acid).

Hydrophobic/aromatic features (the dichlorophenyl ring).

Once created, this pharmacophore model can be used as a 3D query to perform virtual screening on large databases of chemical compounds. This process rapidly identifies other molecules that match the pharmacophoric features, thereby discovering structurally diverse compounds that may have similar biological activity. This approach is highly effective for lead discovery and has been applied to ligands targeting nicotinic receptors. nih.gov

Table 5: Potential Pharmacophoric Features of this compound

Feature TypeCorresponding Moiety
Aromatic Ring (AR)Pyridine Ring
Aromatic Ring (AR)Dichlorophenyl Ring
Hydrogen Bond Acceptor (HBA)Pyridine Nitrogen, Carbonyl Oxygen
Hydrogen Bond Donor (HBD)Carboxylic Acid Hydroxyl Group
Negative Ionizable (NI)Carboxylic Acid (deprotonated)

Pre Clinical Biological Evaluation in Controlled Research Models

In Vitro Assays in Cultured Cell Lines

Enzyme Activity Assays in Cell Lysates

No published studies were identified that investigated the effects of 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid on the activity of specific enzymes in cell lysates.

Cell Viability and Proliferation Assays (e.g., MTT assay)

There is no available data from studies, such as the MTT assay or other similar methods, to characterize the impact of this compound on the viability and proliferation of cultured cell lines.

Cellular Reporter Gene Assays for Pathway Activation

Information regarding the use of cellular reporter gene assays to determine the effect of this compound on the activation or inhibition of specific cellular signaling pathways is not available in the public domain.

In Vivo Studies in Model Organisms (e.g., rodent models)

Exploration of Pharmacological Responses in Disease Models (e.g., anti-inflammatory models)

No in vivo studies in rodent or other model organisms have been published that describe the pharmacological responses to this compound in any disease models, including those for inflammation.

Target Engagement and Biomarker Analysis in Animal Tissues

There are no research findings available that detail target engagement or the analysis of biomarkers in animal tissues following the administration of this compound.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid , both ¹H and ¹³C NMR would be critical.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons on the nicotinic acid ring and the dichlorophenyl ring. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and coupling constants (J, in Hz) would provide information about the electronic environment and connectivity of these protons.

Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule, including the carboxylic acid carbon, the carbons of the two aromatic rings, and the carbon bearing the chlorine atom.

Table 1: Predicted NMR Data for this compound

Analysis Type Predicted Observations
¹H NMR Signals for aromatic protons on both the pyridine (B92270) and dichlorophenyl rings.

| ¹³C NMR | Resonances for all carbon atoms, including the carboxylic acid, and aromatic carbons. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

For This compound , high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the compound's exact mass. The isotopic pattern of this peak would be characteristic of a molecule containing three chlorine atoms. Fragmentation analysis would reveal the loss of specific groups, such as the carboxylic acid group (-COOH) or chlorine atoms, which would further support the proposed structure.

Table 2: Predicted Mass Spectrometry Data for this compound

Analysis Type Predicted Observations
Molecular Weight Determination of the exact mass of the compound.

| Fragmentation Pattern | Identification of characteristic fragment ions. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency (wavenumber, in cm⁻¹).

The IR spectrum of This compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-Cl stretches, and C=C and C=N stretches associated with the aromatic rings.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
O-H (Carboxylic Acid) Broad band in the region of 3300-2500
C=O (Carboxylic Acid) Strong absorption around 1700
C-Cl Absorptions in the fingerprint region

X-ray Diffraction for Solid-State Structural Elucidation

For crystalline solids, X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. If a suitable single crystal of This compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.

Table 4: Predicted X-ray Diffraction Data for this compound

Analysis Type Predicted Information
Crystal System Determination of the crystal lattice parameters.

| Molecular Structure | Precise bond lengths, bond angles, and conformation. |

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.

An HPLC method would be developed to determine the purity of a sample of This compound . A suitable stationary phase (column) and mobile phase would be selected to achieve good separation of the target compound from any impurities. The purity would be determined by the relative area of the peak corresponding to the compound in the chromatogram. HPLC can also be used for the preparative isolation and purification of the compound.

Table 5: Predicted HPLC Parameters for this compound

Parameter Predicted Condition
Column A reverse-phase column (e.g., C18).
Mobile Phase A mixture of an aqueous solvent (with acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

| Detection | UV detection at a wavelength where the compound has strong absorbance. |

Emerging Research Applications and Future Directions for Halogenated Nicotinic Acid Derivatives

Exploration as Chemical Probes for Biological System Interrogation

Halogenated nicotinic acid derivatives are increasingly recognized for their potential as chemical probes, which are specialized small molecules used to study and manipulate biological systems. The specific placement of halogen atoms on the aromatic rings of 2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid can significantly influence its electronic properties, lipophilicity, and binding interactions with biological targets. These features are critical for designing high-affinity and selective probes.

The development of selective ligands for receptors is a key area of this exploration. For instance, research on analogous heterocyclic compounds has demonstrated that structural modifications can yield probes with high affinity and selectivity for specific receptor subtypes, such as the dopamine (B1211576) D3 receptor. nih.gov This work highlights a rational approach where the core structure, akin to the nicotinic acid framework, is systematically modified to optimize binding properties. The dichlorophenyl moiety and the chloro-substituent on the pyridine (B92270) ring of this compound provide distinct structural vectors that can be further functionalized to create tool compounds for exploring the pharmacology of various enzymes and receptors.

Table 1: Attributes of Halogenated Nicotinic Acids as Chemical Probes

Feature Contribution to Probe Functionality
Halogen Substitution Modulates binding affinity, selectivity, and metabolic stability.
Aromatic Rings Serve as a rigid scaffold for predictable spatial arrangement of functional groups.
Carboxylic Acid Group Provides a key interaction point (e.g., hydrogen bonding) and a handle for further chemical modification.

| Lipophilicity | Influenced by halogen atoms, affecting cell permeability and target engagement in biological systems. |

Potential in Agrochemical Research and Development of Novel Active Ingredients

The nicotinic acid framework is a well-established platform in agrochemical development. chemimpex.com Derivatives of 2-chloronicotinic acid are known intermediates in the synthesis of important herbicides and fungicides. chemicalbook.com The exploration of compounds like this compound represents a continuation of this research, aiming to discover novel active ingredients with improved efficacy, selectivity, and environmental profiles.

Recent studies on related structures, such as N-(arylmethoxy)-2-chloronicotinamides, have demonstrated significant herbicidal activity. nih.gov In this research, various substitutions on the aryl ring were investigated, revealing that specific halogenation patterns could confer potent activity against certain weed species like duckweed (Lemna paucicostata). nih.gov This underscores the potential of the dichlorophenyl group in this compound to contribute to potent biological effects. The development of such compounds is driven by the constant need for new modes of action to combat weed and pathogen resistance.

Table 2: Research Findings on Herbicidal Activity of 2-Chloronicotinic Acid Derivatives

Compound Class Target Weed Key Finding Reference
N-(arylmethoxy)-2-chloronicotinamides Bentgrass (Agrostis stolonifera) Several analogues exhibited excellent herbicidal activity at 100 μM. nih.gov

Rational Design of Next-Generation Analogues Based on SAR and Computational Insights

The development of new chemical entities based on the this compound scaffold is heavily reliant on rational design principles. This approach integrates Structure-Activity Relationship (SAR) studies and computational chemistry to guide the synthesis of more effective analogues. SAR studies systematically alter parts of a lead molecule to determine which chemical features are crucial for its biological activity. For example, the aforementioned study on herbicidal nicotinamides provides valuable SAR data on how different substituents on the aryl ring impact efficacy. nih.gov

Computational tools, such as molecular docking, further enhance the design process. nih.govrsc.org These methods can predict how a designed analogue might bind to the active site of a target protein, allowing researchers to prioritize the synthesis of compounds with the highest likelihood of success. nih.gov By combining SAR insights with computational modeling, scientists can explore vast chemical spaces efficiently, accelerating the discovery of next-generation analogues with optimized properties, such as increased potency, greater target selectivity, or improved metabolic stability.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

Understanding the precise mechanism of action (MoA) of a bioactive compound is fundamental to its development. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level approach to achieve this. frontiersin.orgmdpi.com Instead of focusing on a single molecular target, omics methods provide a comprehensive snapshot of the global changes occurring within a biological system in response to a compound like this compound. nih.gov

For instance, metabolomics could reveal alterations in cellular metabolic pathways, while proteomics could identify changes in the expression levels of key proteins. nih.govchenomx.com This multi-faceted data can help construct a detailed picture of the compound's MoA, identify potential off-target effects, and discover novel biomarkers of its activity. Integrating multi-omics strategies can provide a more complete and reliable description of the complex biological processes affected by a halogenated nicotinic acid derivative. frontiersin.orgnih.gov

Table 3: Application of Omics Technologies in Mechanistic Studies

Omics Technology Biological Molecules Analyzed Potential Insights for Halogenated Nicotinic Acids
Genomics DNA Identifies genetic factors influencing sensitivity or resistance.
Transcriptomics RNA Reveals changes in gene expression profiles upon treatment.
Proteomics Proteins Quantifies alterations in protein abundance, identifying direct or downstream targets.

| Metabolomics | Metabolites | Maps perturbations in metabolic pathways and cellular biochemistry. |

Addressing Synthetic Challenges for Scalable Production in Research Contexts

While the exploration of complex molecules like this compound is scientifically promising, their practical application hinges on the ability to synthesize them efficiently. The synthesis of the core 2-chloronicotinic acid is well-documented, often involving the oxidation and subsequent chlorination of nicotinic acid or its precursors. chemicalbook.comoriprobe.com However, the introduction of the substituted phenyl ring presents a significant synthetic challenge.

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), are crucial for constructing the C-C bond between the pyridine and dichlorophenyl rings. nih.gov Key challenges in scaling up such syntheses for research purposes include:

Starting Material Availability: Access to appropriately functionalized starting materials.

Reaction Optimization: Ensuring high yields and purity by optimizing catalysts, solvents, and reaction conditions.

Green Chemistry: Developing environmentally benign processes that minimize waste and use less hazardous reagents. google.com

Overcoming these hurdles is essential for producing sufficient quantities of the compound and its analogues for thorough biological evaluation, from initial screening to more advanced in vivo studies.

Q & A

Q. What are the common synthetic routes for 2-chloro-5-(2,5-dichlorophenyl)nicotinic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves chlorination and coupling steps. For example, nicotinic acid derivatives can undergo chlorination using phosphorus pentachloride (PCl₅) under high temperatures (210°C) and pressure (1500–27,752 Torr), yielding chlorinated intermediates . Subsequent Suzuki-Miyaura coupling with 2,5-dichlorophenylboronic acid (CAS 135145-90-3) under palladium catalysis may introduce the aryl group . Purification via column chromatography or recrystallization is critical to isolate the product. Reaction optimization (e.g., solvent choice, temperature) is essential to mitigate side reactions like over-chlorination.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Structural confirmation relies on multi-technique analysis:
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloro groups on the phenyl ring) and confirms regioselectivity.
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and molecular packing .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.
    Discrepancies between spectroscopic and crystallographic data require iterative refinement using tools like Olex2 or Mercury .

Q. What are the primary biological targets of nicotinic acid derivatives with dichlorophenyl substituents?

  • Methodological Answer : Nicotinic acid derivatives often target enzymes or receptors linked to metabolic pathways. For example:
  • Nicotinic acetylcholine receptors (nAChRs) : The dichlorophenyl group may enhance binding affinity due to hydrophobic interactions .
  • Enzyme inhibition : Chlorine atoms can act as electron-withdrawing groups, modulating enzyme active sites (e.g., cytochrome P450).
    In vitro assays (e.g., radioligand binding, enzymatic activity screens) are used to validate targets. Comparative studies with analogs (Table 1) help identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for receptor binding?

  • Methodological Answer :
  • Docking studies : Tools like AutoDock Vina or Schrödinger predict binding poses within receptor pockets (e.g., nAChR). The 2,5-dichlorophenyl group’s orientation is optimized for π-π stacking or halogen bonding .
  • MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over time (≥100 ns trajectories).
  • QSAR models : Regression analysis correlates substituent electronic parameters (Hammett σ) with bioactivity .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions:
  • Temperature-dependent NMR : Identifies conformational flexibility in solution.
  • Twinned data refinement : SHELXL’s TWIN/BASF commands correct for twinning artifacts in X-ray data .
  • DFT calculations : Gaussian or ORCA models compare theoretical/experimental geometries to validate structures.

Q. How does the substitution pattern (e.g., chloro vs. trifluoromethyl) impact metabolic stability?

  • Methodological Answer : Comparative metabolic profiling in microsomal assays reveals:
  • Chloro groups : Slow oxidation due to electron-withdrawing effects, enhancing plasma stability.
  • Trifluoromethyl analogs : Increased lipophilicity may accelerate CYP450-mediated degradation .
    Table 1 : Metabolic Half-Lives of Nicotinic Acid Derivatives
Compoundt₁/₂ (Human Liver Microsomes)Key Substituents
2-Chloro-5-(2,5-Cl₂Ph)42 min2-Cl, 2,5-Cl₂Ph
2-CF₃-5-Cl18 minCF₃, Cl
2-CH₃-6-Cl65 minCH₃, Cl

Key Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., PCl₅ stoichiometry, autoclave pressure) to ensure consistency .
  • Data Validation : Cross-validate spectroscopic results with crystallography to avoid misassignment .
  • Biological Assays : Use positive controls (e.g., known nAChR agonists) to benchmark activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.